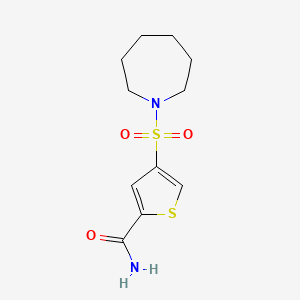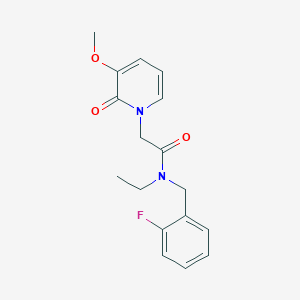![molecular formula C19H17N5O B5512339 1-benzyl-N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5512339.png)
1-benzyl-N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-benzyl-N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C19H17N5O and its molecular weight is 331.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 331.14331018 g/mol and the complexity rating of the compound is 409. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antitumor, Antifungal, and Antibacterial Activities
The scientific research community has explored the synthesis and biological activities of various pyrazole derivatives, including compounds structurally related to 1-benzyl-N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine. A study by Titi et al. (2020) synthesized a range of pyrazole derivatives, including those with pyrimidin-4-amine structures, and evaluated their biological activities. These compounds demonstrated significant antitumor, antifungal, and antibacterial properties, suggesting their potential in developing new pharmacophores for treating various diseases (Titi et al., 2020).
Antifungal Effects
Another research focus has been on the antifungal effects of pyrimidin-amine derivatives. Jafar et al. (2017) synthesized 4-methoxy-N,N-dimethylpyrimidin-2-amine derivatives and assessed their antifungal activity against Aspergillus species. Their findings indicated that these compounds possess significant antifungal properties, highlighting the potential of pyrimidin-amine derivatives as antifungal agents (Jafar et al., 2017).
Anticancer Properties
The search for novel anticancer agents has also led to the investigation of pyrazolo[3,4-d]pyrimidin-4-amine derivatives. Loidreau et al. (2020) developed benzo-, pyrido-, or pyrazino-thieno[3,2-d]pyrimidin-4-amine analogs, showing potent antiproliferative activity against colorectal cancer cell lines. This research underscores the potential of these derivatives in cancer therapy, especially as bioisosteric analogues of known anticancer agents (Loidreau et al., 2020).
Anti-inflammatory and Anti-cancer Activities
Kaping et al. (2016) described an environmentally friendly synthesis of pyrazolo[1,5-a]pyrimidine derivatives, showcasing their anti-inflammatory and anti-cancer activities. Their work provides a foundation for the development of new therapeutic agents with potential applications in treating inflammation and cancer (Kaping et al., 2016).
Aurora-A Kinase Inhibitors
Shaaban et al. (2011) developed fused pyrimidine derivatives, including pyrazolo[1,5-a]pyrimidines, and evaluated them as Aurora-A kinase inhibitors, demonstrating significant cytotoxic activity against colon tumor cell lines. This suggests the therapeutic potential of these compounds in cancer treatment (Shaaban et al., 2011).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-benzyl-N-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O/c1-25-16-9-7-15(8-10-16)23-18-17-11-22-24(19(17)21-13-20-18)12-14-5-3-2-4-6-14/h2-11,13H,12H2,1H3,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMRNSEFJHIVRBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=C3C=NN(C3=NC=N2)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[1-(3-chlorobenzyl)-3-phenyl-1H-pyrazol-5-yl]acetamide](/img/structure/B5512256.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2,6-dimethoxybenzamide](/img/structure/B5512262.png)

![N-{1-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}propanamide](/img/structure/B5512269.png)
![4-[(2-ethyl-6-methylphenyl)amino]-4-oxobutanoic acid](/img/structure/B5512272.png)

![N'-[(5-iodo-2-furyl)methylene]-2-phenylacetohydrazide](/img/structure/B5512285.png)

![2-methyl-8-[(2-methyl-4-phenyl-5-pyrimidinyl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5512302.png)
![rel-(3aS,6aS)-1-{3-[4-(3-chlorophenyl)-1-piperazinyl]propyl}octahydropyrrolo[3,4-b]pyrrole dihydrochloride](/img/structure/B5512310.png)
![1-{1-[2-(4-chlorophenyl)ethyl]-5-hydroxy-2-methyl-1H-indol-3-yl}ethanone](/img/structure/B5512317.png)

![4-{[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]carbonyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B5512325.png)

